2-(4-Ethylthiophenyl)benzoic acid
Description
2-(4-Ethylthiophenyl)benzoic acid is a benzoic acid derivative featuring a thiophenyl group substituted with an ethyl moiety at the para position of the benzene ring. The ethylthiophenyl group likely influences electronic characteristics, solubility, and biological interactions compared to simpler benzoic acid derivatives. This article focuses on comparing this compound with structurally related analogs, emphasizing substituent effects on physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-18-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOIOAMMSKBZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylthiophenyl)benzoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-ethylthiophenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 2-(4-ethylthiophenyl)benzoyl chloride.
Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)benzoic acid.
Reduction: 2-(4-Ethylthiophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Ethylthiophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies on its biological activity and potential as a pharmaceutical intermediate.
Medicine: Investigation of its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The ethylthiophenyl group may interact with hydrophobic regions of proteins or enzymes, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The following compounds are selected based on structural similarities, such as substituted benzoyl, thiazole, azo, or halogenated groups:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
